(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Brand Name: Vulcanchem
CAS No.: 912356-08-2
VCID: VC7853240
InChI: InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1
SMILES: CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one

CAS No.: 912356-08-2

Cat. No.: VC7853240

Molecular Formula: C17H14ClNO2

Molecular Weight: 299.7

* For research use only. Not for human or veterinary use.

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one - 912356-08-2

Specification

CAS No. 912356-08-2
Molecular Formula C17H14ClNO2
Molecular Weight 299.7
IUPAC Name (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Standard InChI InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1
Standard InChI Key IHRQBJYWHVRTCP-CZUORRHYSA-N
Isomeric SMILES CN1C[C@H]2[C@H](C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
SMILES CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Canonical SMILES CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl

Introduction

The compound (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one is a complex organic molecule with a specific stereochemistry. It is closely related to asenapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. Asenapine acts as an antagonist at serotonin (5-HT) and dopamine receptors, which are crucial for its therapeutic effects .

Synthesis

The synthesis of compounds similar to asenapine typically involves complex cyclization reactions. These processes often require specific reagents and conditions to achieve the desired structure. For example, the synthesis of related compounds may involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to facilitate cyclization.

Pharmacological Activity

Asenapine, the closely related compound, is known for its antagonistic activity at serotonin and dopamine receptors. This action is crucial for its use in treating psychiatric disorders. While specific pharmacological data for the (2S,6S) stereoisomer are not detailed, compounds with similar structures are expected to exhibit related biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator